3-(4-Bromophenyl)-6-(3-ethoxy-4-hydroxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)-6-(3-ethoxy-4-hydroxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromophenyl group, an ethoxy-hydroxyphenyl group, and a pyrazolo[3,4-B]pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-6-(3-ethoxy-4-hydroxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-B]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent.
Attachment of the ethoxy-hydroxyphenyl group: This can be done through an etherification reaction, where an ethoxy group is introduced to the hydroxyphenyl moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-6-(3-ethoxy-4-hydroxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-(4-Bromophenyl)-6-(3-ethoxy-4-hydroxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-6-(3-ethoxy-4-hydroxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-6-(3-ethoxy-4-hydroxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
3-(4-Methylphenyl)-6-(3-ethoxy-4-hydroxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromophenyl group in 3-(4-Bromophenyl)-6-(3-ethoxy-4-hydroxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid imparts unique chemical properties, such as increased reactivity and potential for specific interactions with biological targets. This makes it distinct from its analogs and useful for specialized applications.
Properties
Molecular Formula |
C21H16BrN3O4 |
---|---|
Molecular Weight |
454.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-6-(3-ethoxy-4-hydroxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C21H16BrN3O4/c1-2-29-17-9-12(5-8-16(17)26)15-10-14(21(27)28)18-19(24-25-20(18)23-15)11-3-6-13(22)7-4-11/h3-10,26H,2H2,1H3,(H,27,28)(H,23,24,25) |
InChI Key |
DMSYEZZVOLGVIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NC3=NNC(=C3C(=C2)C(=O)O)C4=CC=C(C=C4)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.